Mitonafide

Descripción general

Descripción

Mitonafide es un fármaco antitumoral que contiene nitro, clasificado entre los derivados de la naftalimida. Fue sintetizado por primera vez en España por Braña et al. en la década de 1970 . This compound actúa mediante la intercalación en el ADN de doble cadena, convirtiéndolo en un potente inhibidor del ADN . A pesar de su prometedora actividad antitumoral, los ensayos clínicos revelaron una grave toxicidad en el sistema nervioso central, lo que limitó su uso terapéutico .

Métodos De Preparación

Mitonafide se puede sintetizar mediante el siguiente método :

Combinación de 3-nitro-1,8-anhídrido naftálico y N,N-dimetiletanodamina: en un disolvente orgánico para formar una solución.

Reflujo de la solución: para facilitar la reacción.

Los métodos de producción industrial a menudo implican rutas sintéticas similares, pero a mayor escala, asegurando que la pureza y el rendimiento del compuesto se optimicen.

Análisis De Reacciones Químicas

Mitonafide experimenta varios tipos de reacciones químicas:

Intercalación: Se une al ADN de doble cadena mediante intercalación, inhibiendo la síntesis de ADN y ARN.

Oxidación: This compound estimula el consumo de oxígeno en condiciones aeróbicas.

Los reactivos y condiciones comunes utilizados en estas reacciones incluyen NADPH para la reducción y condiciones aeróbicas para la oxidación. Los principales productos formados a partir de estas reacciones son los complejos de ADN intercalados y 5-aminothis compound.

Aplicaciones Científicas De Investigación

Mitonafide ha sido ampliamente estudiado por sus propiedades antitumorales. Sus aplicaciones incluyen :

Investigación del cáncer: This compound ha sido investigado en ensayos clínicos de fase I y II para el cáncer colorrectal avanzado y recurrente y el cáncer de pulmón de células no pequeñas.

Estudios de intercalación del ADN: Su capacidad para intercalarse en el ADN lo convierte en una herramienta valiosa para estudiar las interacciones del ADN y la inhibición de la topoisomerasa II.

Encapsulación liposomal: La investigación ha explorado la encapsulación de this compound en liposomas para superar su neurotoxicidad y mejorar su eficacia terapéutica.

Mecanismo De Acción

Mitonafide ejerce sus efectos principalmente mediante la intercalación del ADN, lo que inhibe la síntesis de ADN y ARN . Se une al ADN de doble cadena, estabilizando un complejo reversible enzima-ADN, e induce roturas en la cadena de ADN . Este mecanismo implica la inhibición de la topoisomerasa II, una enzima crucial para la replicación del ADN y la división celular .

Comparación Con Compuestos Similares

Mitonafide es parte de los derivados de la naftalimida, que incluyen compuestos como amonafide y pinafide . En comparación con estos compuestos, this compound ha mostrado mayor potencia en la intercalación del ADN y la inhibición de la topoisomerasa II . su grave toxicidad en el sistema nervioso central lo distingue de otras naftalimidas, lo que limita su uso clínico .

Compuestos similares incluyen :

Amonafide: Otro derivado de la naftalimida con actividad antitumoral pero menos toxicidad en el sistema nervioso central.

Pinafide: Un análogo de la naftalimida con propiedades de intercalación del ADN similares.

NNITC-2 y NITC-6: Nuevos análogos de la naftalimida diseñados para reducir la toxicidad sin perder la actividad antitumoral.

La combinación única de this compound de potente actividad antitumoral y grave toxicidad pone de manifiesto la necesidad de más investigación para optimizar su potencial terapéutico minimizando los efectos adversos.

Actividad Biológica

Mitonafide is a synthetic compound belonging to the class of 3-nitronaphthalimides, known for its intercalative properties and potential antitumor activity. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy in various cancers, associated toxicities, and innovative formulations aimed at enhancing its therapeutic profile.

This compound functions primarily as a topoisomerase II inhibitor. Topoisomerases are essential enzymes that manage DNA topology during replication and transcription. By inhibiting topoisomerase IIα, this compound prevents the unwinding of DNA, leading to increased DNA damage and subsequent apoptosis in cancer cells . This mechanism is particularly relevant in the context of various malignancies, including melanoma and lung cancer.

Colorectal Cancer

Non-Small Cell Lung Cancer (NSCLC)

In another Phase II trial involving patients with untreated NSCLC, this compound was administered similarly via continuous infusion. While the treatment was deemed safe without neurological side effects, it failed to demonstrate significant antitumor activity, with only one patient achieving a partial response out of 49 evaluable patients .

Melanoma

Recent studies have explored the potential of this compound derivatives in treating melanoma. A new compound designed by combining isoselenocyanate moieties with napthalamide fragments (related to this compound) showed promise in preclinical models by inhibiting tumor growth significantly. This approach aimed to reduce systemic toxicity while enhancing efficacy against both BRAF mutant and wild-type melanoma cells .

Toxicity Profile

This compound's clinical development has been hampered by its toxicity profile. The most notable adverse effects include:

- Myelosuppression : Severe reductions in white blood cell counts were common across trials.

- Cognitive Impairments : In early studies with short intravenous infusions, patients experienced irreversible central nervous system toxicity, including memory loss and confusion .

- General Toxicity : High rates of infections due to neutropenia necessitated treatment discontinuation in several cases .

Innovative Formulations

To address the toxicity issues associated with this compound, researchers have investigated novel delivery systems:

Liposomal Encapsulation

Recent studies have focused on encapsulating this compound within liposomal formulations. This strategy aims to enhance drug stability and reduce neurotoxicity by providing targeted delivery to tumor sites while minimizing systemic exposure. Research indicated that liposomal formulations could improve encapsulation efficiency and therapeutic efficacy compared to free drug administration .

Summary of Findings

The following table summarizes key findings from various studies on this compound:

| Study Type | Cancer Type | Administration Method | Efficacy | Toxicity Profile |

|---|---|---|---|---|

| Phase II Study | Colorectal Cancer | Continuous infusion | No objective responses | Severe myelosuppression |

| Phase II Study | Non-Small Cell Lung | Continuous infusion | Limited partial response | Myelosuppression |

| Preclinical Study | Melanoma | N/A | Significant tumor inhibition | N/A |

| Liposomal Formulation Research | Various | Liposomal encapsulation | Enhanced stability | Reduced neurotoxicity |

Propiedades

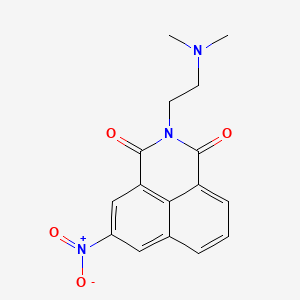

IUPAC Name |

2-[2-(dimethylamino)ethyl]-5-nitrobenzo[de]isoquinoline-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O4/c1-17(2)6-7-18-15(20)12-5-3-4-10-8-11(19(22)23)9-13(14(10)12)16(18)21/h3-5,8-9H,6-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXVLKDRPHSFIIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCN1C(=O)C2=CC=CC3=CC(=CC(=C32)C1=O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90203321 | |

| Record name | Mitonafide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90203321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54824-17-8 | |

| Record name | Mitonafide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54824-17-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mitonafide [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054824178 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MLS002702955 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=300288 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Mitonafide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90203321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MITONAFIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/06Q0V17SI9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.